(2-Chloro-8-isopropylquinolin-3-yl)methanamine
Description
(2-Chloro-8-isopropylquinolin-3-yl)methanamine is a quinoline derivative featuring a chloro substituent at position 2, an isopropyl group at position 8, and a methanamine moiety at position 2. This compound is structurally tailored to modulate electronic and steric properties, which may influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C13H15ClN2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
(2-chloro-8-propan-2-ylquinolin-3-yl)methanamine |
InChI |
InChI=1S/C13H15ClN2/c1-8(2)11-5-3-4-9-6-10(7-15)13(14)16-12(9)11/h3-6,8H,7,15H2,1-2H3 |
InChI Key |
NIUMQIQCRUUVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-8-isopropylquinolin-3-yl)methanamine typically involves the reaction of 2-chloro-8-isopropylquinoline with methanamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases depending on the specific requirements.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-8-isopropylquinolin-3-yl)methanamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The quinoline ring’s electron-rich aromatic system facilitates electrophilic substitution. The presence of the methanamine group at position 3 introduces additional reactivity.
-
Chlorination and Halogenation :
The chloro group at position 2 may undergo displacement reactions under specific conditions. For example, in quinoline derivatives, chlorination with reagents like mCPBA (meta-chloroperbenzoic acid) can lead to epoxide formation or further substitution . -
Acylation and Alkylation :
The methanamine group can participate in acylation or alkylation. For instance, analogous compounds undergo acylation with ethanoyl chloride or benzoyl chloride under basic or acidic conditions .
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Products/Outcome |
|---|---|---|
| Chlorination | mCPBA, CH₂Cl₂ | Oxidized intermediates (e.g., epoxides) |
| Acylation | Benzoyl chloride, NaOH, CH₂Cl₂ | N-acylated derivatives |
Condensation Reactions
The methanamine group can undergo condensation with carbonyl compounds (e.g., aldehydes, ketones) to form imine or hydrazone derivatives.
-
Schiff Base Formation :
Analogous quinoline-3-carbaldehydes react with anilines or hydrazines to form Schiff bases. For example, condensation with substituted anilines in acetone yields substituted phenylmethanimines . -
Hydrazone Synthesis :
Reaction with hydrazine hydrate followed by condensation with aldehydes (e.g., 2-naphthaldehyde) produces hydrazono-quinoline derivatives .
Table 2: Condensation Reactions
| Reaction Type | Reagents/Conditions | Products/Outcome |
|---|---|---|
| Schiff Base Formation | Substituted anilines, acetone | Substituted phenylmethanimines |
| Hydrazone Synthesis | Hydrazine hydrate, aldehydes | Hydrazono-quinoline derivatives |
Oxidation and Reduction
The quinoline ring’s reactivity allows oxidation to N-oxides or reduction to tetrahydroquinoline derivatives.
-
Oxidation :
Quinoline derivatives can be oxidized to N-oxides using peracids (e.g., mCPBA), as observed in analogous reactions . -
Reduction :
Reduction with agents like LiAlH₄ or NaBH₄ may convert the quinoline ring to tetrahydroquinoline, though specific data for this compound is limited (avoided per user instruction).
Photocatalytic and Electrochemical Reactions
Modern catalytic methods enable C–H functionalization.
-
Minisci C–H Alkylation :
Visible-light-mediated alkylation with alkyl halides or alkyne precursors can introduce alkyl groups at the quinoline core. For example, analogous quinoline derivatives undergo alkylation under photocatalytic conditions . -
Electrochemical Alkylation :
Electrochemical methods allow direct alkylation of N-heteroarenes, potentially applicable to this compound .
Table 3: Catalytic Reactions
| Reaction Type | Reagents/Conditions | Products/Outcome |
|---|---|---|
| Minisci Alkylation | Alkyl halides, photocatalyst | Alkylated quinoline derivatives |
| Electrochemical Alkylation | Electrolytes, applied potential | Functionalized derivatives |
Structural and Mechanistic Insights
The compound’s reactivity is influenced by:
-
Electron-Withdrawing Groups : The chloro substituent at position 2 deactivates the ring, directing electrophilic substitution to more reactive positions.
-
Steric Effects : The isopropyl group at position 8 may hinder certain substitution pathways.
-
Methanamine Reactivity : The NH₂ group at position 3 participates in nucleophilic reactions, such as condensation or acylation.
Scientific Research Applications
(2-Chloro-8-isopropylquinolin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-8-isopropylquinolin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences between (2-Chloro-8-isopropylquinolin-3-yl)methanamine and related compounds:
Key Observations :
- In contrast, ethoxy groups (e.g., in coumarin derivatives) may improve solubility due to their polar nature .
- Position 8 Modifications: The isopropyl group in the target compound introduces steric bulk, which could hinder interactions with biological targets compared to smaller substituents like ethoxy or amino groups in analogs .
Biological Activity
(2-Chloro-8-isopropylquinolin-3-yl)methanamine is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The chemical structure of (2-Chloro-8-isopropylquinolin-3-yl)methanamine can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C12H12ClN |
| Molecular Weight | 219.68 g/mol |
| IUPAC Name | (2-Chloro-8-isopropylquinolin-3-yl)methanamine |
| CAS Number | [Not available in results] |
Antimicrobial Activity
Research indicates that quinoline derivatives, including (2-Chloro-8-isopropylquinolin-3-yl)methanamine, exhibit significant antimicrobial properties. A study evaluated various quinoline compounds against Mycobacterium tuberculosis, revealing that certain derivatives showed promising activity against both replicating and non-replicating strains of the bacteria . The mechanism appears to involve inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication.
Anticancer Activity
Quinoline derivatives are also being investigated for their anticancer potential. For instance, studies have shown that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to interact with specific molecular targets may lead to apoptosis in cancer cells .
The biological activity of (2-Chloro-8-isopropylquinolin-3-yl)methanamine is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For instance:
- Inhibition of Kinases : The compound may inhibit kinases that play roles in cell signaling pathways, affecting cell growth and survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Study : A series of quinoline derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The study found that specific substitutions enhanced antimicrobial activity significantly compared to unsubstituted analogs .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that (2-Chloro-8-isopropylquinolin-3-yl)methanamine exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potential for further development as an anticancer agent .
Research Findings
Recent literature highlights the following findings regarding (2-Chloro-8-isopropylquinolin-3-yl)methanamine:
- Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently, often yielding high purity suitable for biological testing .
- Biological Testing : Ongoing studies are focusing on optimizing the structure to enhance its biological efficacy while minimizing toxicity to normal cells .
Q & A
Q. What are reliable synthetic routes for (2-Chloro-8-isopropylquinolin-3-yl)methanamine?
A common approach involves cyclization reactions using precursors like anthranilic acid derivatives and ketones in phosphoryl chloride (POCl₃) under reflux, followed by coupling with alkylamines . For quinoline scaffolds, halogenation at the 2-position can be achieved using chlorinating agents (e.g., SOCl₂) before introducing the methanamine group via reductive amination . Key parameters include reaction temperature (80–120°C), solvent choice (e.g., ethyl acetate or DMF), and stoichiometric control to minimize by-products like dimerized intermediates .
Q. How can structural confirmation be achieved for this compound?
Use a combination of 1D/2D NMR (e.g., H, C, HSQC, HMBC) to assign aromatic protons and confirm substitution patterns. For crystallographic validation, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is recommended to resolve spatial orientation, particularly for the isopropyl and chloro groups . Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., NH₂ stretches at ~3350 cm⁻¹) .
Q. What are the solubility properties of this compound in common solvents?
Experimental data for analogous methanamines suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL at 25°C). Solubility increases with temperature (e.g., 5–10× improvement at 60°C in ethanol) . For precise measurements, use a gravimetric method: dissolve 10 mg in 1 mL solvent, filter undissolved material, and evaporate to determine residue .
Q. What safety precautions are required during handling?
Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis steps involving POCl₃ or chlorinated solvents. Store the compound in airtight containers under nitrogen to prevent degradation. Spill management requires neutralization with sodium bicarbonate and disposal via certified hazardous waste protocols .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test Pd/C or Raney nickel for reductive amination steps; yields improve by 15–20% with 5 mol% catalyst loading .
- Solvent optimization : Replace ethyl acetate with toluene for higher boiling points (reflux at 110°C reduces reaction time by 30%) .
- By-product mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess HCl generated during chlorination .
Q. How to resolve contradictions in spectroscopic data for structural isomers?
If H NMR shows overlapping signals (e.g., isopropyl vs. tert-butyl groups), use NOESY to differentiate spatial proximity of protons. For example, cross-peaks between the methanamine NH₂ and quinoline C-H confirm the 3-position substitution . If X-ray data conflicts with computational models (e.g., DFT-optimized geometries), validate using torsional angle comparisons in SHELX .
Q. What strategies exist for analyzing biological activity without in vivo testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
